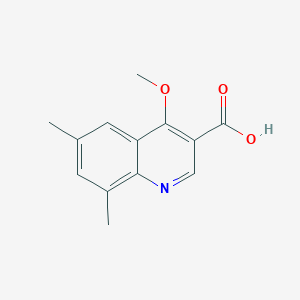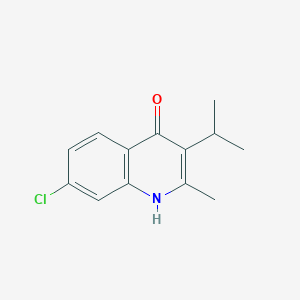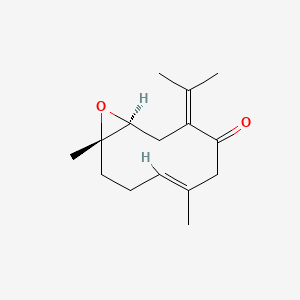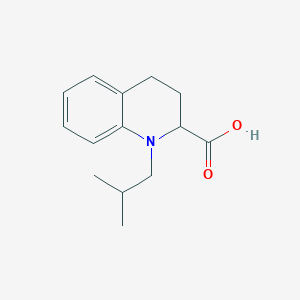![molecular formula C9H16N2O5 B11878030 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate](/img/structure/B11878030.png)
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxa-6-azaspiro[33]heptan-6-yl)ethanamine oxalate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate typically involves the cyclization of tribromopentaerythritol with p-toluenesulfonamide under basic conditions. This reaction forms the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol. The resulting product is treated with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of magnesium salts and the potential presence of partially hydrated oxalic acid .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A related compound with a similar spiro structure.
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride: Another derivative with different counterions
Uniqueness
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate is unique due to its specific oxalate counterion, which can influence its solubility, stability, and reactivity. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C9H16N2O5 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c8-1-2-9-3-7(4-9)5-10-6-7;3-1(4)2(5)6/h1-6,8H2;(H,3,4)(H,5,6) |
Clé InChI |
LWGGYBRFWRCGKP-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1CCN)COC2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)





![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)







